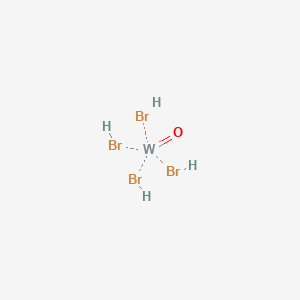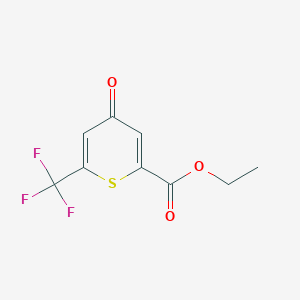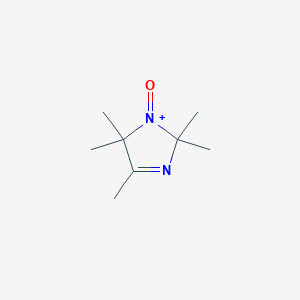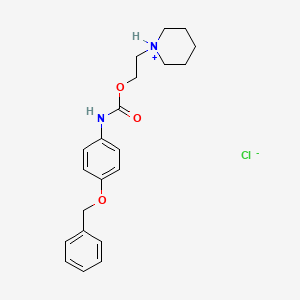
Octadecyl 3-aminobut-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octadecyl 3-amino-2-butenoate: is an organic compound with the molecular formula C22H43NO2. It is a derivative of butenoic acid, featuring an octadecyl ester group and an amino substituent on the butenoate backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Octadecyl 3-amino-2-butenoate typically involves the esterification of 3-amino-2-butenoic acid with octadecanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: Industrial production of Octadecyl 3-amino-2-butenoate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Octadecyl 3-amino-2-butenoate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of Octadecyl 3-amino-2-butenoate can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding alcohols or amines.
Substitution: The amino group in Octadecyl 3-amino-2-butenoate can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, alkoxides, polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols, amines.
Substitution: Halogenated or alkoxylated derivatives.
Applications De Recherche Scientifique
Chemistry: Octadecyl 3-amino-2-butenoate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.
Biology: In biological research, Octadecyl 3-amino-2-butenoate is used as a surfactant and emulsifying agent. It helps in the stabilization of biological membranes and the formation of micelles.
Medicine: It can be used to enhance the solubility and bioavailability of hydrophobic drugs.
Industry: In the industrial sector, Octadecyl 3-amino-2-butenoate is used in the formulation of cosmetics and personal care products. Its emulsifying properties make it suitable for use in lotions, creams, and other topical formulations.
Mécanisme D'action
The mechanism of action of Octadecyl 3-amino-2-butenoate involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and transport of molecules across the membrane .
Comparaison Avec Des Composés Similaires
- Octadecyl 3-amino-2-butenoate
- Octadecyl 3-amino-2-butenoic acid
- Octadecyl 3-amino-2-butenoic ester
Uniqueness: Octadecyl 3-amino-2-butenoate stands out due to its specific ester linkage and amino substitution, which confer unique chemical and physical properties. Compared to its analogs, it exhibits enhanced stability and solubility in organic solvents, making it more versatile for various applications.
Propriétés
Numéro CAS |
20634-52-0 |
|---|---|
Formule moléculaire |
C22H43NO2 |
Poids moléculaire |
353.6 g/mol |
Nom IUPAC |
octadecyl 3-aminobut-2-enoate |
InChI |
InChI=1S/C22H43NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25-22(24)20-21(2)23/h20H,3-19,23H2,1-2H3 |
Clé InChI |
IKUBTICTFSSHQW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOC(=O)C=C(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,2,4,5-Tetrafluoro-3-[(2,3,5,6-tetrafluorophenyl)disulfanyl]benzene](/img/structure/B13733379.png)






![7-Benzyl-3-Boc-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B13733438.png)
![tert-butyl N-[(2R)-1-(diethylamino)-3-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B13733456.png)


![triethyl-[[4-[(triethylazaniumyl)methyl]phenyl]methyl]azanium;chloride](/img/structure/B13733465.png)
